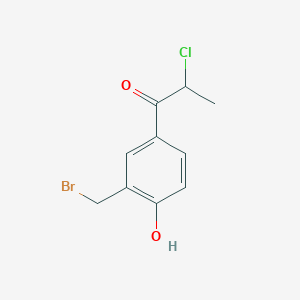![molecular formula C16H24N2O7S B14066592 N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid CAS No. 101304-01-2](/img/structure/B14066592.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-azabicyclo[222]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid is a complex organic compound that features a bicyclic structure with nitrogen and methoxybenzamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide typically involves the formation of the bicyclic core followed by functionalization with the benzamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Subsequent reactions introduce the methoxybenzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the methoxy groups.
Aplicaciones Científicas De Investigación
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid 1-azabicyclo[2.2.2]octan-3-yl ester: Shares the bicyclic core but differs in functional groups.
1-Azabicyclo[2.2.2]octan-3-one: Another bicyclic compound with a ketone functionality.
Uniqueness
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide is unique due to its combination of the bicyclic structure with methoxybenzamide functionalities, which imparts distinct chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
101304-01-2 |
|---|---|
Fórmula molecular |
C16H24N2O7S |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid |
InChI |
InChI=1S/C16H22N2O3.H2O4S/c1-20-12-3-4-13(15(9-12)21-2)16(19)17-14-10-18-7-5-11(14)6-8-18;1-5(2,3)4/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19);(H2,1,2,3,4) |
Clave InChI |
QDDJQUHKPDIAPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2CN3CCC2CC3)OC.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


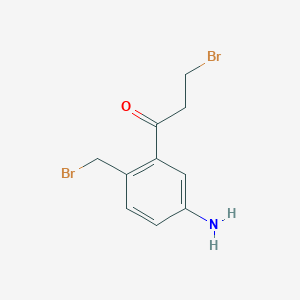
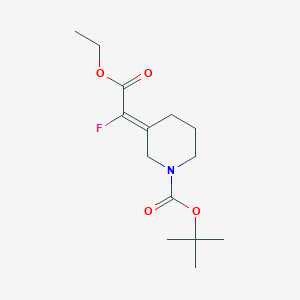
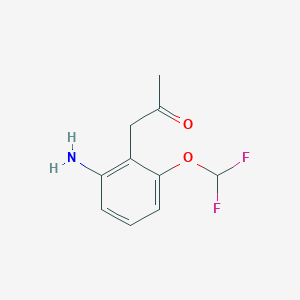
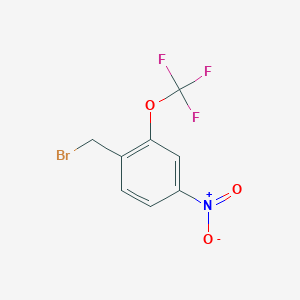
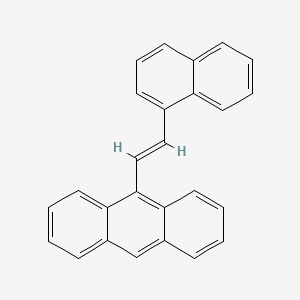
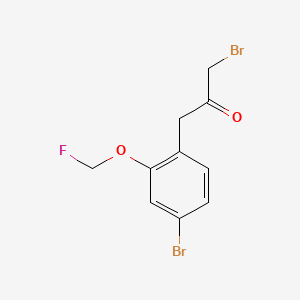



![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
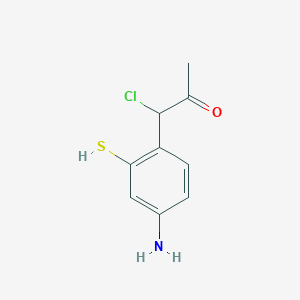
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
